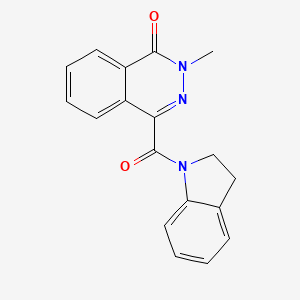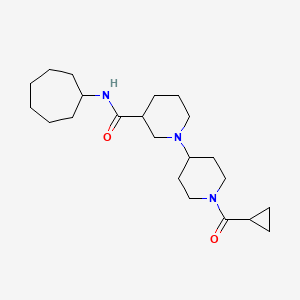![molecular formula C17H21FN4O B6081214 1-cyclohexyl-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6081214.png)
1-cyclohexyl-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclohexyl-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide, also known as CFTR-Inhibitor-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that is responsible for regulating the movement of salt and water across cell membranes in many tissues, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene can lead to the development of cystic fibrosis, a genetic disease that affects approximately 70,000 people worldwide. CFTR-Inhibitor-172 has been shown to be a useful tool for studying the function of CFTR and for developing new therapies for cystic fibrosis.
作用机制
1-cyclohexyl-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamideor-172 acts as a competitive inhibitor of CFTR, binding to the channel and preventing the movement of chloride ions across the cell membrane. This inhibition is reversible and can be overcome by increasing the concentration of chloride ions.
Biochemical and Physiological Effects:
1-cyclohexyl-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamideor-172 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 1-cyclohexyl-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamideor-172 can reduce the activity of CFTR in a dose-dependent manner. In vivo studies have shown that 1-cyclohexyl-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamideor-172 can reduce the amount of mucus in the airways of mice with cystic fibrosis, as well as improve lung function and reduce inflammation.
实验室实验的优点和局限性
One major advantage of 1-cyclohexyl-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamideor-172 is its specificity for CFTR. This allows researchers to study the function of CFTR without affecting other ion channels or transporters. However, a limitation of 1-cyclohexyl-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamideor-172 is its relatively low potency, which can make it difficult to achieve complete inhibition of CFTR at low concentrations.
未来方向
There are a number of future directions for research on 1-cyclohexyl-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamideor-172. One area of interest is the development of more potent inhibitors of CFTR that can be used in clinical trials for cystic fibrosis. Another area of interest is the use of 1-cyclohexyl-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamideor-172 in combination with other drugs to enhance its therapeutic effects. Additionally, there is ongoing research into the role of CFTR in other diseases, such as chronic obstructive pulmonary disease (COPD), and 1-cyclohexyl-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamideor-172 may be a useful tool for studying these conditions.
合成方法
1-cyclohexyl-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamideor-172 can be synthesized using a variety of methods. One common approach involves the reaction of 4-fluorophenylacetic acid with cyclohexyl isocyanate to form the corresponding 4-fluorophenylcyclohexylurea. This intermediate is then reacted with ethyl azidoacetate to form the triazole ring, followed by deprotection of the urea to give the final product.
科学研究应用
1-cyclohexyl-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamideor-172 has been widely used in scientific research to study the function of CFTR and to develop new therapies for cystic fibrosis. One major application of 1-cyclohexyl-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamideor-172 is in high-throughput screening assays to identify new compounds that can modulate CFTR activity. 1-cyclohexyl-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamideor-172 can be used as a positive control in these assays to validate the results.
属性
IUPAC Name |
1-cyclohexyl-N-[1-(4-fluorophenyl)ethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O/c1-12(13-7-9-14(18)10-8-13)19-17(23)16-11-22(21-20-16)15-5-3-2-4-6-15/h7-12,15H,2-6H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMDZKQNPDZMDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2=CN(N=N2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(3,5-dimethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6081141.png)

![ethyl 7-(1,3-dimethyl-1H-pyrazol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6081156.png)
![4-[4-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]-3-butyn-1-ol](/img/structure/B6081175.png)
![(1-{[1-(6-chloro-3-pyridazinyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B6081182.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2,6-dimethyl-1-piperidinecarbothioamide](/img/structure/B6081197.png)

![6-(4-chlorobenzyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6081225.png)
![1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenoxy)methyl]piperidine](/img/structure/B6081228.png)
![1-(5-methoxy-2-{[methyl(2-methyl-2-propen-1-yl)amino]methyl}phenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6081232.png)
![2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone](/img/structure/B6081234.png)
![N-[3-(4-chlorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-2-phenoxyacetamide](/img/structure/B6081240.png)
![{1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}(2-naphthyl)methanone](/img/structure/B6081246.png)